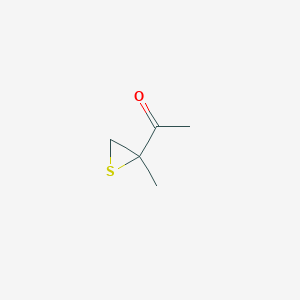
1-(2-Methylthiiran-2-yl)ethanone
Description
These compounds share key features such as ketone functional groups and sulfur-based substituents, which influence their physicochemical properties and reactivity.
Properties
CAS No. |
103144-76-9 |
|---|---|
Molecular Formula |
C5H8OS |
Molecular Weight |
116.18 g/mol |
IUPAC Name |
1-(2-methylthiiran-2-yl)ethanone |
InChI |
InChI=1S/C5H8OS/c1-4(6)5(2)3-7-5/h3H2,1-2H3 |
InChI Key |
BEVWNHSXVGGROS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CS1)C |
Canonical SMILES |
CC(=O)C1(CS1)C |
Synonyms |
Ethanone, 1-(2-methylthiiranyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparison
Key Substituents and Backbone Similarities
- 1-(2-Methylthiiran-2-yl)ethanone: Presumed to contain a thiirane (episulfide) ring with a methyl group and an acetyl group.
- Analogous Compounds: 1-(2-Thienyl)-ethanone (CAS 88-15-3): Features a thiophene ring substituted with an acetyl group . 1-(2-Methyl-1-benzothien-3-yl)ethanone (CAS 16810-19-8): Contains a benzothiophene ring with methyl and acetyl groups . 1-[2-(Methylsulfanyl)phenyl]ethanone (CAS 1441-97-0): Substituted phenyl ring with methylsulfanyl and acetyl groups .
Molecular Formula and Weight Comparison
Physicochemical Properties
Boiling and Melting Points
- 1-(2-Thienyl)-ethanone: Boiling point: 234–236°C (lit. data) . Melting point: 28–30°C .
- 1-(2-Hydroxy-4-methoxyphenyl)ethanone: No explicit data, but hydroxyl and methoxy groups likely increase polarity, raising melting/boiling points compared to non-polar analogs .
Solubility and Reactivity
- Sulfur-containing analogs (e.g., thiophene, benzothiophene derivatives): Exhibit moderate solubility in organic solvents (e.g., ethanol, DMSO) due to aromaticity and sulfur’s electron-rich nature .
- Hydroxy/methoxy-substituted analogs: Higher solubility in polar solvents (e.g., water, methanol) due to hydrogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


